molecular formula C10H10BrClN2O2S B1430078 methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949816-31-2

methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1430078
CAS No.: 1949816-31-2
M. Wt: 337.62 g/mol
InChI Key: GHTDMSMUZBMQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a thiourea derivative with a chloro-substituted aromatic aldehyde under acidic conditions to form the isothiazole ring. The resulting intermediate is then reacted with methyl bromoacetate to introduce the ester functionality, followed by treatment with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the formulation of biocides and preservatives due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The presence of the chloro and imino groups enhances its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methylisothiazolinone: Another isothiazole derivative used as a biocide.

    Chloromethylisothiazolinone: Similar in structure but with different substituents, used in industrial applications.

    Benzothiazole derivatives: Compounds with similar heterocyclic structures but different functional groups.

Uniqueness

Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-(6-chloro-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S.BrH/c1-15-9(14)5-13-7-3-2-6(11)4-8(7)16-10(13)12;/h2-4,12H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTDMSMUZBMQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-31-2
Record name 3(2H)-Benzothiazoleacetic acid, 6-chloro-2-imino-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 3
Reactant of Route 3
methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 4
Reactant of Route 4
methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 5
Reactant of Route 5
methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.